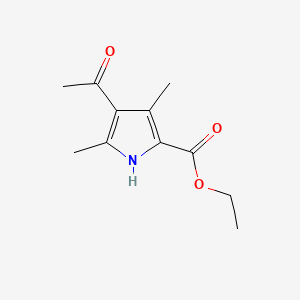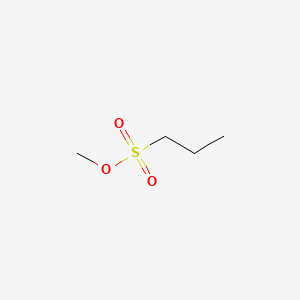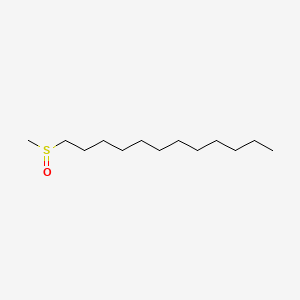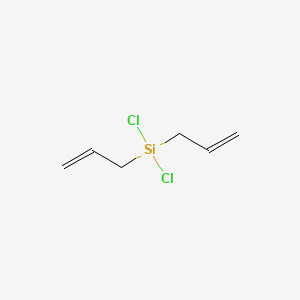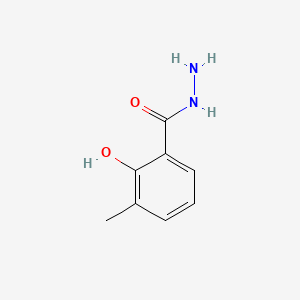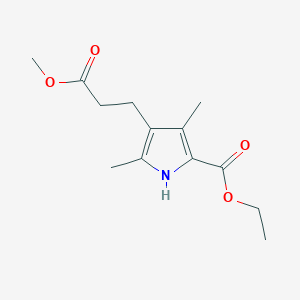
Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The molecule contains a pyrrole ring which is substituted with ethyl, methoxy, and carboxylate groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by various substitution reactions to introduce the ethyl, methoxy, and carboxylate groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one nitrogen atom . The various substituents (ethyl, methoxy, and carboxylate groups) would be attached to this ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the various substituents. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions . The methoxy and carboxylate groups may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate and methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Environmental Exposure and Metabolism Studies
Studies have investigated the exposure to various chemicals and compounds, including different esters and derivatives, to understand their environmental presence and metabolism in humans and animals. For instance, a study explored the environmental exposure to organophosphorus and pyrethroid pesticides in children, underlining the importance of understanding the extent of exposure to potentially harmful chemicals for public health policies (Babina et al., 2012). Similarly, research on the metabolism of di(2-ethylhexyl) phthalate in humans highlighted the complex metabolic pathways of such compounds and their potential implications for human health (Silva et al., 2006).
Toxicological Analysis and Biomonitoring
The toxicological analysis of various compounds, including ethyl derivatives, provides insights into their potential effects on human health and the environment. A study involving the antispasmodic drug mebeverine, a derivative of ethylamphetamine, demonstrated the importance of toxicological analysis in understanding the metabolism and potential effects of pharmaceutical compounds (Kraemer et al., 2001). Biomonitoring of N-ethyl-2-pyrrolidone in workers highlighted occupational exposure and emphasized the need for safety measures in industrial environments (Koslitz et al., 2014).
Pharmaceutical and Clinical Research
Compounds structurally related to Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have been studied in various pharmaceutical and clinical contexts. For instance, the pharmacokinetics of two partial benzodiazepine receptor agonistic beta-carboline derivatives were studied, contributing to the understanding of their potential therapeutic applications and metabolic profiles (Krause & Dorow, 1993). Another study on TZT-1027, a cytotoxic dolastatin 10 derivative, aimed to assess its dose-limiting toxicities and pharmacokinetics, paving the way for its use in treating advanced solid tumors (de Jonge et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-18-13(16)12-8(2)10(9(3)14-12)6-7-11(15)17-4/h14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBICYRCYZAPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303187 | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
2386-37-0 | |
| Record name | 2386-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






